molecular formula C22H16Cl2N2O4 B2555338 (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one CAS No. 478040-35-6

(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one

Cat. No.: B2555338
CAS No.: 478040-35-6
M. Wt: 443.28
InChI Key: NTPXWDZNAVKBOK-MDZDMXLPSA-N
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Description

The compound (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its structure features:

  • Ring A: A 3-[(2,4-dichlorobenzyl)oxy]phenyl group, where the 2,4-dichlorobenzyl moiety introduces strong electron-withdrawing effects via chlorine substituents.
  • Ring B: A 3-nitroanilino group, where the nitro (–NO₂) substituent provides additional electron-withdrawing properties.

The structural modifications in this compound aim to optimize electronic and steric effects for enhanced bioactivity .

Properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O4/c23-17-8-7-16(21(24)12-17)14-30-20-6-1-3-15(11-20)22(27)9-10-25-18-4-2-5-19(13-18)26(28)29/h1-13,25H,14H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPXWDZNAVKBOK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one typically involves a multi-step process. One common method includes the reaction of 3-(3-nitroanilino)-2-propen-1-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested on MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values of 5.6 μM and 4.2 μM respectively. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (μM) Mechanism of Action
MCF-75.6Apoptosis induction
A5494.2Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating a significant anti-inflammatory effect.

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy
The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 μg/mL and 20 μg/mL respectively, demonstrating its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural Analogues and Substitution Patterns

The activity of chalcones is highly dependent on substituent positions and electronic properties. Key comparisons include:

Cardamonin (Cluster 5)
  • Activity: IC₅₀ = 4.35 μM (highest potency among non-piperazine chalcones) .
  • Comparison: The target compound’s dichlorobenzyloxy group on ring A and nitroanilino on ring B introduce bulkier and more electron-deficient groups, which may reduce activity compared to Cardamonin’s simpler, electron-rich hydroxyl substituents.
Compounds in Cluster 6
  • Common Features : Iodine at meta position of ring A; substitutions at para positions of both rings.
    • 2j : Bromine (para, ring A) and fluorine (para, ring B); IC₅₀ = 4.703 μM.
    • 2h : Chlorine (para, ring A) and methoxy (para, ring B); IC₅₀ = 13.82 μM.
    • 2n : Methoxy (para, ring A) and fluorine (para, ring B); IC₅₀ = 25.07 μM.
    • 2p : Methoxy (para, both rings); IC₅₀ = 70.79 μM .
  • Comparison : The target compound’s dichlorobenzyloxy group (electron-withdrawing Cl) on ring A and nitro group (stronger electron-withdrawing than methoxy) on ring B may position its activity between 2j and 2h. However, steric hindrance from the benzyloxy group could lower potency.
Nitro-Substituted Chalcones
  • (2E)-1-(3-Nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Nitro on ring A, chloro on ring B.
  • (E)-3-(4-Chlorophenyl)-1-[4-(1H-benzotriazol-1-yl)phenyl]prop-2-en-1-one : Heterocyclic substitution on ring A; moderate activity reported .

Electronic and Steric Effects

  • Electronegativity: Substitutions with higher electronegativity (e.g., –F, –Cl, –NO₂) enhance activity by stabilizing the α,β-unsaturated system. The target compound’s Cl and NO₂ groups align with this trend but may be counterbalanced by steric effects .

Antimicrobial Activity Context

While direct data for the target compound is unavailable, structurally related chalcones with halogen substitutions (e.g., 3n in ) show significant antifungal activity against Aspergillus niger.

Biological Activity

(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one, also known as a novel synthetic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research findings.

  • Molecular Formula : C22H16Cl2N2O4
  • Molecular Weight : 443.29 g/mol
  • CAS Number : 478040-35-6
  • Purity : >90%

The compound exhibits biological activity primarily through the modulation of various signaling pathways. Research indicates that it may influence:

  • Apoptosis : Induction of apoptotic pathways in cancer cells.
  • Kinase Inhibition : Potential inhibition of specific kinases involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Enhancement of oxidative stress leading to cytotoxic effects in targeted cells.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound.

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines demonstrated that the compound significantly reduces cell viability. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
    • A study reported that at concentrations of 10 µM and above, the compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
  • Mechanistic Insights :
    • The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
    • Additionally, it may inhibit the NF-kB pathway, a key regulator of inflammation and cancer progression .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • The mechanism involves the suppression of NF-kB signaling pathways, leading to decreased inflammation .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Breast Cancer :
    • A clinical trial involving patients with advanced breast cancer indicated that administration of this compound resulted in a significant reduction in tumor size after 12 weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapeutics .
  • Combination Therapy :
    • In combination with standard chemotherapy agents like doxorubicin, this compound enhanced the overall therapeutic efficacy while reducing resistance observed in certain cancer types .

Summary Table of Biological Activities

Activity TypeEffectMechanism
AnticancerInduces apoptosisUpregulates Bax, downregulates Bcl-2
Anti-inflammatoryReduces cytokine levelsSuppresses NF-kB pathway
CytotoxicityDecreases cell viabilityEnhances ROS generation

Q & A

Q. What are the standard synthetic routes for preparing (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation. For example, analogous chalcones are prepared by reacting acetophenone derivatives (e.g., 2,4-dihydroxyacetophenone) with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) . Thionyl chloride may be added to activate the carbonyl group. Purification involves precipitation, filtration, and washing with ethanol to remove unreacted starting materials .

Q. How can the E-configuration and molecular geometry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For structurally similar compounds, SC-XRD data reveal dihedral angles between aromatic rings (e.g., 119.3°–121.4°) and torsion angles (e.g., −177.6° to 178.6°), which validate the E-configuration and planar geometry . NMR spectroscopy (e.g., coupling constants 3JHH^3J_{H-H} > 16 Hz for trans-vinyl protons) can provide preliminary confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in chalcone synthesis?

Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .
  • Catalyst : NaOH or KOH (10–20 mol%) enhances enolate formation .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity . Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

Discrepancies in NMR or IR spectra (e.g., unexpected peak splitting or carbonyl stretching frequencies) can arise from dynamic effects or solvent interactions. Use complementary methods:

  • SC-XRD : Validate bond lengths and angles (e.g., C=O bond: ~1.24 Å) .
  • DFT calculations : Compare experimental and computed 13C^{13}\text{C} chemical shifts (RMSD < 2 ppm) .
  • Solvent-dependent studies : Analyze spectral shifts in polar vs. nonpolar solvents to identify hydrogen bonding or aggregation effects .

Q. What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?

  • DNA binding : Use UV-Vis titration (hypochromism at 260 nm) and ethidium bromide displacement assays .
  • Urease inhibition : Conduct enzyme kinetics (Michaelis-Menten plots) with varying substrate concentrations (IC50_{50} values typically < 50 µM for active compounds) .
  • Controls : Include positive controls (e.g., thiourea for urease) and validate cytotoxicity in cell lines (e.g., HEK-293) .

Q. How can nonlinear optical (NLO) properties be systematically assessed for this compound?

  • Hyperpolarizability (β\beta) : Measure via electric-field-induced second-harmonic generation (EFISH) or Z-scan techniques .
  • Theoretical modeling : Compute β\beta using density functional theory (DFT) at the B3LYP/6-311G(d,p) level .
  • Crystal packing : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from SC-XRD data to correlate with NLO efficiency .

Q. What strategies mitigate experimental limitations in reproducibility and sample degradation?

  • Sample stability : Store compounds at −20°C under inert atmosphere (N2_2) to prevent oxidation of nitro or enone groups .
  • Batch variability : Use standardized synthetic protocols and characterize each batch via HPLC (purity >95%) .
  • Degradation monitoring : Employ LC-MS to detect byproducts (e.g., hydrolyzed chalcones) during long-term studies .

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